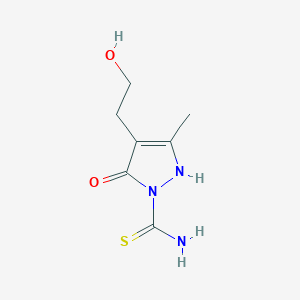

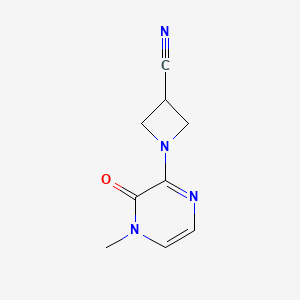

4-(2-羟乙基)-3-甲基-5-氧代-2,5-二氢-1H-吡唑-1-甲硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

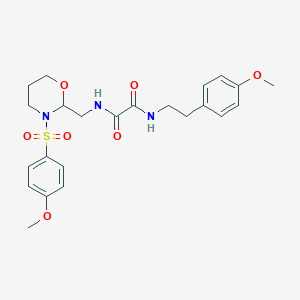

The synthesis of pyrazole carbothioamide derivatives typically involves the condensation of different starting materials such as ketones, aldehydes, or chalcones with thiosemicarbazide in the presence of a base, often under specific conditions like ultrasonic irradiation or heating. For instance, the synthesis of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide derivatives was achieved by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide in DMF with a catalytic amount of potassium carbonate . Similarly, other derivatives were synthesized by reacting different chalcones with thiosemicarbazide in an alcoholic basic medium .

Molecular Structure Analysis

The molecular structure of pyrazole carbothioamide derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of a pyrazole derivative was determined, revealing an envelope conformation of the pyrazoline ring and various intermolecular hydrogen bonding interactions . The molecular parameters of these compounds are also calculated to confirm their geometry, as seen in the study of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes .

Chemical Reactions Analysis

Pyrazole carbothioamide derivatives can act as chelating agents, forming complexes with various metal ions. The study of metal complexes of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide revealed that the ligand coordinates through hydroxo and thiol groups, except in the case of Cr(III), where it acts as a monodentate through the enolized carbonyl oxygen . The reactivity of these compounds with different nucleophiles to afford 3-substituted derivatives has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbothioamide derivatives are characterized using various analytical techniques such as IR, NMR, mass spectrometry, and elemental analysis. These compounds exhibit a range of intermolecular interactions, including hydrogen bonding and weak C-H...π interactions, which contribute to their crystal packing . The thermal decomposition stages of the metal complexes of these derivatives have been studied, providing insights into their stability and decomposition pathways .

Case Studies

Several studies have reported the antimicrobial and antidepressant activities of pyrazole carbothioamide derivatives. For instance, a series of novel derivatives showed significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigates . Another study found that certain derivatives exhibited bactericidal activity against E. coli and Proteus vulgaris . Additionally, derivatives have been evaluated for their antidepressant activity, with one compound showing a reduction in immobility time in animal models, suggesting potential as an antidepressant medication .

科学研究应用

抗菌和抗真菌特性

- 合成和抗菌评估:与指定化合物类似的新型吡唑-1-甲硫代酰胺衍生物已被合成,并显示出有希望的抗菌活性 (Pitucha 等人,2010)。

- 抗真菌评估:某些衍生物已显示出对各种真菌病原体的显着抗真菌活性,表明其在抗真菌应用中的潜力 (Gupta & Gupta,2016)。

防腐蚀特性

- 缓蚀:该化合物已显示出在酸性溶液中有效抑制碳钢腐蚀,表明其在工业应用中作为防腐蚀剂的潜力 (Deyab 等人,2019)。

神经药理活性

- 抗抑郁活性:某些吡唑-1-甲硫代酰胺衍生物已对其抗抑郁活性进行了评估,其中一些在临床前试验中显示出有希望的结果 (Mathew 等人,2014)。

- 单胺氧化酶抑制活性:这些衍生物还已对其人单胺氧化酶抑制活性进行了测试,这与各种神经系统疾病的治疗相关 (Şentürk 等人,2012)。

抗癌潜力

- 细胞毒性和抗癌活性:一些吡唑-1-甲硫代酰胺衍生物对癌细胞系显示出细胞毒性作用和作为抗癌剂的潜力 (Wang 等人,2017)。

其他应用

- 合成和表征:该化合物及其衍生物已对其合成方法、结构表征以及在包括材料科学在内的各个领域的潜在应用进行了广泛研究 (Farmani 等人,2018)。

安全和危害

未来方向

属性

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4-5(2-3-11)6(12)10(9-4)7(8)13/h9,11H,2-3H2,1H3,(H2,8,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWENSNGWTOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C(=S)N)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)